4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)dimethylamine is a heterocyclic compound belonging to the triazine family. This compound is notable for its diverse applications in fields such as agriculture, medicine, and materials science. It has attracted attention due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules. The compound's structure features a triazine ring with amino and dimethylamino functional groups, which contribute to its reactivity and biological properties .
The compound is classified under the chemical family of triazines, which are known for their nitrogen-rich structures and versatility in organic synthesis. It is identified by the CAS number 40917-14-4 and has been explored for various scientific applications, particularly in medicinal chemistry and agrochemical development .
The synthesis of 4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)dimethylamine typically involves several steps:
This compound can undergo various chemical reactions due to its functional groups. Key reactions include:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or stability .
The mechanism of action of 4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)dimethylamine primarily involves its interaction with biological targets. For instance, it may inhibit enzymes such as topoisomerases that are crucial for DNA replication and cell division. By binding to these enzymes, the compound disrupts the replication process, potentially leading to cell death—an important consideration in its anticancer applications .
The compound exhibits basicity due to the presence of amino groups, which can accept protons in solution. Its nitrogen-rich structure contributes to its reactivity in various chemical environments .
4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)dimethylamine has several significant applications:
[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine (chemical name: 6-(aminomethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine) represents a strategically engineered heterocyclic compound designed for pharmaceutical and agrochemical applications. This molecule integrates a symmetric 1,3,5-triazine core – noted for its electron-deficient properties and hydrogen-bonding capability – with functionally diverse side chains that modulate its bioreactivity and physicochemical profile [1] [2]. The molecular design specifically leverages:
The 1,3,5-triazine core serves as a versatile molecular platform due to its capacity for regioselective substitutions. In this derivative, the C4 amino group and C6 aminomethyl side chain create hydrogen-bond donor/acceptor pairs essential for binding biological targets like enzyme active sites or DNA motifs. Hybridization strategies exemplified by this compound mirror approaches in anticancer agent development, where triazine-sulfonamide conjugates demonstrate enhanced cytotoxicity through dual-targeting mechanisms [7].
Recent studies validate this design principle: Triazine-benzofuran hybrids (e.g., N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide) exhibit IC₅₀ values of 3.6–11.0 µM against HCT-116 and MCF-7 cell lines, confirming that functionalized side chains amplify bioactivity [5] [7]. The aminomethyl group at C6 further introduces a synthetic handle for conjugation with pharmacophores, as demonstrated in sulfonamide-triazine anticancer derivatives [7].
Table 1: Bioactivity of Triazine Hybrids with Functionalized Side Chains
Triazine Hybrid Structure | Biological Activity | Key Target |
---|---|---|
Triazine-sulfonamide [7] | Cytotoxic (IC₅₀: 3.6–11.0 µM) | HCT-116, MCF-7 cells |
Triazine-benzofuran [5] | Not specified (screening compound) | N/A |
Triazine-imidazolidine [7] | p53-independent cell cycle arrest | MDM2-p53 pathway |
Bioisosteric optimization in this compound focuses on the aminomethyl (–CH₂NH₂) moiety at C6. This group functions as:
The aminomethyl group serves as a bioisostere for carbonyl-containing functionalities, maintaining similar spatial occupancy and polarity while resisting enzymatic hydrolysis. This principle is evidenced in thienopyrimidine-triazine analogs where aminomethyl substitution replaces ester groups to improve metabolic stability [9]. Additionally, the primary amine enables salt formation for enhanced crystallinity – critical for purification and formulation of pharmaceutical intermediates [1]. Computational analyses (e.g., NBO calculations) confirm that the aminomethyl side chain redistributes electron density from the exocyclic amine to the triazine ring, lowering the LUMO energy and facilitating nucleophilic attack at C2 and C4 positions [8].
The dimethylamino group (–N(CH₃)₂) at the C2 position exerts three critical influences:
Electronic Effects:
Steric and Conformational Effects:
Table 2: Electronic and Steric Parameters of Triazine Substituents
Substituent | HOMO Energy (eV) | Steric Bulk (ų) | Electron Donation (σₚ) |
---|---|---|---|
–N(CH₃)₂ | -7.1 | 24.7 | -0.83 |
–NHCH₃ | -7.5 | 18.2 | -0.84 |
–NH₂ | -7.9 | 12.3 | -0.66 |
Data derived from NBO analyses and XRD measurements [6] [8]
Biological Implications:Electron donation from dimethylamine converts the triazine core from an electron-accepting to electron-donating entity, enabling interactions with cytochrome P450 heme iron. This explains the enhanced metabolic stability of dimethylamino-triazines versus amino-triazines in microsomal assays [7]. Additionally, the steric profile optimizes binding in sterically constrained pockets (e.g., kinase ATP sites), where bulkier dialkylamino groups cause clashes [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1